N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties .
Preparation Methods
The synthesis of N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, often using halogenated derivatives as intermediates.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme EZH2, which plays a role in the regulation of gene expression . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to N-(3,3-diphenylpropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide include other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds also exhibit antitumor activity but may differ in their specific molecular targets and pathways.
Thieno[3,4-b]pyridine derivatives: These compounds have similar biological activities but may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, leading to its distinct biological activities .
Properties
Molecular Formula |
C27H23N3O2S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H23N3O2S/c1-18-9-8-16-30-24(18)29-26-22(27(30)32)17-23(33-26)25(31)28-15-14-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-13,16-17,21H,14-15H2,1H3,(H,28,31) |
InChI Key |
HKSXOKJBRJFHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.